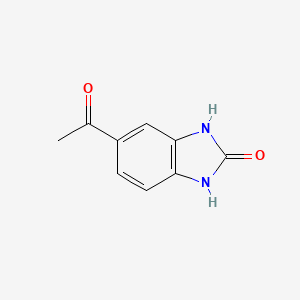

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

説明

Significance of the Benzimidazolone Heterocycle in Medicinal Chemistry

The benzimidazolone heterocycle is a recurring motif in numerous pharmacologically active molecules. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for favorable interactions with various biological targets.

The broader benzimidazole (B57391) structure is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a diverse range of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. isca.me Benzimidazole-containing compounds have been successfully developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. isca.me This success has naturally spurred interest in related heterocyclic systems, including benzimidazolones.

The exploration of benzimidazolone derivatives in pharmaceutical research has a rich history. Early investigations into this class of compounds revealed their potential to modulate various physiological processes. Over the years, synthetic chemists have developed numerous methods for the preparation of substituted benzimidazolones, leading to the creation of extensive compound libraries for biological screening. mdpi.com This has resulted in the identification of benzimidazolone-based compounds with a wide range of therapeutic applications.

The benzimidazolone ring system serves as a versatile core skeleton for the design of new biologically active compounds. ontosight.ai Its structure can be readily modified at several positions, allowing for the fine-tuning of its pharmacological properties. The nitrogen atoms of the imidazole (B134444) ring and various positions on the benzene (B151609) ring are amenable to substitution, enabling the introduction of different functional groups to optimize target binding and pharmacokinetic profiles. For instance, derivatives of 1,3-dihydro-2H-benzimidazol-2-one have been investigated for their potential as anticancer agents. tandfonline.com

Research Landscape of 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one and its Analogs

While the broader benzimidazolone class has been extensively studied, the research landscape for the specific compound this compound is more focused. Much of the available research centers on its analogs, particularly those with substitutions at the 2-position of the benzimidazole ring.

Current research into benzimidazolone derivatives is multifaceted, with a significant focus on the development of novel therapeutic agents. A notable area of investigation is their potential as antiviral compounds. For example, a study on a library of 5-acetyl-2-arylbenzimidazole analogues revealed that one compound, in particular, was an effective antiviral agent against Bovine Viral Diarrhea virus (BVDV), with an EC50 of 1.11 mM. nih.gov This activity was attributed to the presence of a 2,4-dimethoxy group on the phenyl moiety. nih.gov

Furthermore, research has expanded into the synthesis and evaluation of various substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives for a range of biological activities. Studies have explored their potential as antiproliferative agents, with some compounds showing cytotoxic effects against various cancer cell lines. tandfonline.com The synthesis of novel nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one has also been a subject of investigation. mdpi.com

Below is a table summarizing the research findings on some analogs of this compound:

| Compound Class | Biological Activity Investigated | Key Findings |

| 5-acetyl-2-arylbenzimidazoles | Antiviral (BVDV) | A compound with a 2,4-dimethoxy phenyl group showed an EC50 of 1.11 mM. nih.gov |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Antiproliferative | Certain derivatives exhibited cytotoxic effects against various human cancer cell lines. tandfonline.com |

| Nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one | Not specified in detail | Synthesis and preliminary investigation of these derivatives have been reported. mdpi.com |

A significant gap in the current research landscape is the limited number of studies focusing specifically on the biological activities of this compound itself. While its analogs have shown promise, the pharmacological profile of the parent compound remains largely unexplored in the public domain. Its primary mention appears to be as a chemical intermediate available from commercial suppliers. cymitquimica.com

Future research should, therefore, be directed towards a comprehensive evaluation of the biological properties of this compound. This could include screening for a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

Furthermore, the acetyl group at the 5-position provides a synthetic handle for further derivatization. Future studies could explore the synthesis of novel analogs by modifying this acetyl group to investigate structure-activity relationships and potentially discover compounds with enhanced potency and selectivity. The exploration of this particular scaffold could lead to the development of new therapeutic leads with novel mechanisms of action.

Scope and Objectives of Research on this compound

Based on the available information, which is primarily confined to chemical supplier databases, the scope of research specifically targeting this compound appears to be in a nascent stage. The primary objective of any initial research on this compound would logically encompass the following areas:

Development of Efficient Synthetic Routes: A fundamental objective would be to establish and optimize a reliable method for the synthesis of this compound. This would involve the investigation of suitable starting materials and reaction conditions to produce the compound in high yield and purity.

Comprehensive Physicochemical and Spectroscopic Characterization: A crucial research goal would be the thorough characterization of the compound's physical and chemical properties. This includes determining its melting point, solubility in various solvents, and stability under different conditions. Furthermore, detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its molecular structure and provide a reference for future studies.

Exploration as a Synthetic Intermediate: A significant area of investigation would be the utility of this compound as a versatile intermediate in organic synthesis. The reactivity of the acetyl group and the benzimidazolone ring system could be exploited to create a library of novel derivatives.

Preliminary Biological Screening: Given the established biological importance of the benzimidazolone scaffold, an initial objective would be to conduct broad biological screening of this compound and its derivatives. This could involve assays to evaluate its potential antimicrobial, anticancer, or other pharmacological activities.

Due to the limited availability of published research, detailed findings and extensive data tables for this compound are not available at this time. The information that can be reliably cited is its existence as a chemical entity, as confirmed by its Chemical Abstracts Service (CAS) number.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVLSZDGFJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534901 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-27-4 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Functionalization and Derivatization Strategies of the 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one Scaffold

The this compound core is a versatile scaffold that allows for a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties for applications ranging from medicinal chemistry to materials science. Key strategies involve reactions at the nitrogen atoms of the imidazole (B134444) ring and substitutions on the benzene (B151609) ring.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms at positions 1 and 3 of the benzimidazol-2-one (B1210169) ring are common sites for functionalization through N-alkylation and N-substitution reactions. These reactions typically proceed by deprotonation of the N-H groups with a base, followed by nucleophilic attack on an electrophile.

A prevalent method for synthesizing 1,3-disubstituted-benzimidazol-2-ones is solid-liquid phase transfer catalysis. uctm.edu This approach facilitates the introduction of identical substituents at both the N-1 and N-3 positions, a transformation that can be challenging to achieve with other methods. uctm.edu The general procedure involves reacting a 5-substituted benzimidazol-2-one with an alkyl or acyl halide (e.g., ethyl bromoacetate (B1195939) or phenacyl bromide) in a solvent like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate (K2CO3). uctm.edu A phase transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), is often added to enhance the reaction rate and yield. uctm.edu This method has been successfully used to prepare N-mono- and N,N'-disubstituted benzimidazol-2-one derivatives in excellent yields using various alkyl halides. researchgate.net

The reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide in the presence of potassium carbonate in DMF yields the N,N'-disubstituted product, 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. nih.gov This highlights the general applicability of these conditions for achieving dialkylation. Benzimidazole (B57391) and its derivatives can also be alkylated at the N-1 position using ketonic Mannich bases. researchgate.net

Substituent Effects on Synthetic Yields and Reaction Pathways

The nature and position of substituents on the benzimidazol-2-one scaffold can significantly influence the course and outcome of synthetic transformations. The acetyl group at the 5-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and acts as a meta-director for incoming electrophiles.

Studies on related 5-substituted benzimidazol-2-one derivatives provide insight into these effects. For instance, the regiochemistry of introducing alkoxycarbonyl groups to the nitrogen atoms is not significantly affected by the electronic nature (electron-withdrawing or electron-donating) of the substituent at the C-5 position. researchgate.net However, the reaction pathway is highly sensitive to steric hindrance. A substituent positioned ortho to one of the nitrogen atoms in the urea (B33335) moiety can completely block substitution at that site, directing the incoming group exclusively to the less sterically hindered nitrogen. researchgate.net

The nature of substituents has been shown to be a critical determinant of the biological activity of the resulting derivatives, indicating that these modifications significantly alter the molecule's physicochemical properties. neliti.com

Modifications at the Benzene Ring

The benzene portion of the benzimidazol-2-one scaffold is amenable to various chemical modifications, most notably electrophilic aromatic substitution reactions like nitration. The 5-acetyl group, being a deactivating and meta-directing substituent, would be expected to direct further electrophilic substitutions to the C-4 and C-6 positions.

A common modification is the introduction of nitro groups to create polynitro compounds, which are often explored as energetic materials. nih.govmdpi.com A convenient one-step nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one has been achieved using a nitrating system of potassium nitrate (B79036) (KNO3) in concentrated sulfuric acid (H2SO4). nih.gov This reaction proceeds by heating the mixture to elevate the temperature gradually, resulting in the synthesis of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.govmdpi.com

Furthermore, once the ring is highly nitrated, it becomes activated towards nucleophilic aromatic substitution. For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) possesses an activated nitro group at the C-5 position that can be displaced in aminolysis reactions with various monoalkylamines. nih.govmdpi.com

Introduction of Bioisosteric Moieties

In medicinal chemistry and materials science, the introduction of bioisosteric moieties is a key strategy to modulate the properties of a lead compound while retaining or enhancing its desired activity. The benzimidazol-2-one scaffold is frequently modified by attaching various heterocyclic groups, which can act as bioisosteres for other functional groups.

For instance, benzimidazole derivatives have been functionalized with moieties such as 1,2,3-triazoles, (thio)semicarbazones, and hydrazones. researchgate.net The replacement of the benzimidazol-2-one moiety with other urea-like substructures, such as cyanoguanidine, has also been explored to investigate structure-activity relationships. nih.gov The synthesis of derivatives incorporating 1,3,4-thiadiazole (B1197879) rings is another example of this strategy, aiming to generate novel compounds with specific biological or material properties. nih.gov These complex heterocyclic systems are typically introduced via N-substitution reactions on the benzimidazolone core.

Synthesis of Polynitro Compounds and Energetic Materials

The benzimidazol-2-one framework is a robust precursor for the synthesis of thermostable high-energy materials. nih.govmdpi.com By introducing multiple nitro (-NO2) or nitramino (-N(NO2)-) groups onto the aromatic ring, the energy content of the molecule can be significantly increased.

A common synthetic route involves the direct nitration of a benzimidazol-2-one derivative. mdpi.com For example, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be converted to 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO), a heterocyclic analog of TNT, in a one-step reaction using potassium nitrate in sulfuric acid. nih.gov Further functionalization can be achieved by first introducing an amino group, which can then be nitrated to a nitramino group. The 5-amino derivatives of dinitrobenzimidazol-2-one can be nitrated using a solution of N2O5 in HNO3 to yield the corresponding nitramines. nih.govmdpi.com

These polynitro derivatives often exhibit high melting points and significant thermal stability, making them potentially useful as thermostable energetic materials. nih.govmdpi.com Theoretical studies on dinitrobenzimidazol-2-one derivatives with various energetic substituents (-NO2, -NH2, -N3) show that these compounds can have energetic properties superior to TNT, with some even surpassing HMX. mdpi.com

| Compound | Melting Point (°C, dec.) | Thermal Stability (TGA) | Calculated Detonation Velocity (D, m/s) | Calculated Detonation Pressure (P, GPa) |

|---|---|---|---|---|

| TriNBO | >315 | High | 8009 | 28.1 |

| 5-Me-TriNBO | 285-287 | Lower than TriNBO | 7964 | 27.1 |

| 5-Methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one | 268-270 | - | 8264 | 29.5 |

| TNT (for comparison) | 80.6 | - | 6900 | 19.0 |

Acetylating Agent Properties of Derivatives (e.g., 1,3-Dihydro-1,3-diacetyl-2H-benzimidazol-2-one)

Derivatization of the scaffold can also impart useful chemical reactivity. A notable example is 1,3-dihydro-1,3-diacetyl-2H-benzimidazol-2-one (DABI), which has been identified as a highly versatile and selective acetylating agent. researchgate.netresearchgate.netcapes.gov.br This compound serves as an efficient reagent for the acetylation of amines. researchgate.net

DABI demonstrates superior selectivity and reactivity compared to other common acetylating agents like acyl halides and acid anhydrides. researchgate.net A key advantage of DABI is the ease of product separation, which contributes to excellent isolated yields. researchgate.netresearchgate.net It can effectively acetylate a range of primary and secondary amines. researchgate.net When used with substrates containing both amino and hydroxy groups, DABI exhibits chemoselectivity, preferentially acetylating the amino groups. researchgate.net This makes it a valuable tool in organic synthesis where selective protection or functionalization of amines is required.

Catalytic Approaches in Benzimidazolone Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful and efficient method for the synthesis and derivatization of benzimidazolone compounds. uctm.edu This technique is particularly valuable for the alkylation and acylation of the nitrogen atoms within the benzimidazolone ring, facilitating the introduction of various functional groups. uctm.eduresearchgate.net The process typically involves a solid-liquid phase system, which offers advantages such as mild reaction conditions, high yields, and simplified work-up procedures. uctm.eduresearchgate.net

In a typical solid-liquid PTC setup for derivatizing benzimidazolones, the reaction is carried out at room temperature using a solid base like potassium carbonate (K₂CO₃) and a catalyst in a solvent such as dimethylformamide (DMF). uctm.edu Tetrabutylammonium bromide is a commonly employed phase-transfer catalyst that facilitates the transfer of the deprotonated benzimidazolone anion from the solid phase to the organic phase, where it can react with an alkylating or acylating agent. researchgate.net This method allows for the synthesis of 1,3-disubstituted benzimidazol-2-ones by introducing two identical substituents onto the nitrogen atoms in a one-pot reaction, a transformation that is often challenging to achieve through other synthetic routes. uctm.edu The reaction mixture is stirred vigorously for several hours, and upon completion, the solid base is filtered off. The final product is typically precipitated by pouring the filtrate into cold water. uctm.edu This methodology has been successfully applied to produce a variety of N-substituted benzimidazolone derivatives. uctm.eduresearchgate.net

Spectroscopic and Structural Characterization Techniques for Novel Benzimidazolones

The structural elucidation of novel benzimidazolone derivatives, including this compound, relies on a combination of modern spectroscopic and analytical techniques. These methods provide crucial information about the molecular framework, functional groups, and three-dimensional arrangement of atoms. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of benzimidazolone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. semanticscholar.org

In the ¹H NMR spectrum of benzimidazolone derivatives, the protons on the aromatic ring typically appear as multiplets in the range of δ 7.0–8.3 ppm. nih.gov The N-H protons of the imidazole ring are characteristically observed as broad singlets at a downfield chemical shift, often above δ 10.0 ppm, such as the signals at δ 12.66 and δ 12.29 ppm reported for a trinitro-benzimidazolone derivative. nih.gov Protons of substituent groups, like the methyl protons of an acetyl group, would be expected to appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the benzimidazolone ring is typically found at approximately δ 155.75 ppm. nih.gov Carbons within the aromatic portion of the benzimidazole ring resonate between δ 107 and δ 135 ppm. nih.gov For this compound, a distinct signal for the acetyl carbonyl carbon would be expected further downfield, typically above δ 190 ppm. semanticscholar.org

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Benzimidazolone Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzene Ring Protons | 7.0 - 8.3 | 107 - 135 |

| N-H Protons | > 10.0 (broad singlet) | - |

| C=O (Amide) | - | ~155 |

| C=O (Ketone/Ester) | - | 165 - 195+ |

Note: Data generalized from various benzimidazolone derivatives. semanticscholar.orgnih.gov

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. For this compound, the IR spectrum would display distinctive absorption bands corresponding to its key structural features. uctm.eduajabs.org

A strong absorption band for the amide carbonyl (C=O) group within the benzimidazolone ring is typically observed in the range of 1690–1740 cm⁻¹. uctm.edunih.gov The acetyl group's carbonyl stretch would also appear as a strong band, generally between 1680 cm⁻¹ and 1647 cm⁻¹. uctm.edu The N-H stretching vibrations of the imidazole ring usually produce a broad band around 3100–3300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring appear in the 1450–1620 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Benzimidazolones

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (stretch) | 3100 - 3300 | Broad absorption |

| C-H (aromatic stretch) | > 3000 | Sharp absorption |

| C=O (amide) | 1690 - 1740 | Strong, sharp absorption |

| C=O (acetyl ketone) | 1647 - 1680 | Strong, sharp absorption |

| C=C (aromatic) | 1450 - 1620 | Medium to strong absorptions |

Note: Data compiled from various sources. uctm.edunih.govnih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of benzimidazolone compounds. ajabs.org Electron ionization (EI) and electrospray ionization (ESI) are common methods used. In ESI-MS, benzimidazolone derivatives often show a prominent molecular ion peak, either as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. nih.govresearchgate.net

For instance, the LC-MS analysis of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one in negative ionization mode revealed a clear molecular ion peak at m/z = 282, corresponding to [M-H]⁻. researchgate.netmdpi.com Similarly, analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one showed the [M-H]⁻ ion at m/z = 268. nih.gov The fragmentation patterns observed in MS/MS experiments can provide further structural information, helping to confirm the connectivity of the molecule.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. nih.gov Studies on various benzimidazole derivatives have shown that the benzimidazole core is generally planar or nearly planar. researchgate.net

For example, the crystal structure analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) revealed an orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com Its 5-methyl analog crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com These analyses also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net In many benzimidazolone structures, intermolecular hydrogen bonds involving the N-H groups and carbonyl oxygen atoms play a significant role in stabilizing the crystal lattice. nih.gov

Table 3: Representative Crystallographic Data for Benzimidazolone Derivatives

| Compound | Crystal System | Space Group | Density (g/cm³) |

|---|---|---|---|

| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | Orthorhombic | P2₁2₁2₁ | 1.767 (at 173 K) |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | Monoclinic | P2₁/c | 1.82 (at 173 K) |

Note: Data from published X-ray diffraction studies. mdpi.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of chemical reactions by observing the appearance of product spots and the disappearance of reactant spots. The choice of an appropriate solvent system (mobile phase) is crucial for achieving good separation of the components on the TLC plate (stationary phase, typically silica (B1680970) gel).

The following table presents a compilation of solvent systems that have been successfully employed for the TLC analysis of different benzimidazole derivatives. These systems can serve as a guide for selecting an appropriate mobile phase for monitoring reactions involving this compound. The polarity of the solvent system can be adjusted by varying the ratio of the component solvents to achieve the desired separation, typically aiming for an Rf value of 0.3-0.5 for the product.

| Solvent System | Composition (by volume) | Analyzed Compound Type | Reference |

|---|---|---|---|

| Ethyl acetate (B1210297) : n-hexane | 3 : 5 | Substituted benzimidazole derivatives | nih.gov |

| Ethyl acetate : n-hexane | 1 : 9 | Substituted benzimidazole derivatives (for column chromatography purification) | nih.gov |

The selection of a specific solvent system would depend on the polarity of the reactants and products in a given synthesis or transformation of this compound.

Advanced Pharmacological and Biological Investigations

Structure-Activity Relationships (SAR) of 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one and its Derivatives

The biological efficacy of compounds derived from the benzimidazolone scaffold is profoundly influenced by the nature and position of various chemical groups, or substituents, attached to the core ring structure. The systematic study of these modifications, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing therapeutic potential and designing new, more potent derivatives.

The anti-inflammatory, antimicrobial, and anticancer activities of benzimidazole (B57391) derivatives are significantly dictated by the substituents at the N1, C2, C5, and C6 positions. mdpi.com For instance, in a series of benzimidazole derivatives tested for antifungal activity, the presence of a hydrogen atom at the 5-position of the ring was found to be more beneficial than an electron-withdrawing group like a carboxylic acid (–COOH). nih.gov

In the context of anti-inflammatory action, substitutions on the benzimidazole scaffold have been shown to target various inflammatory mediators. mdpi.com For example, attaching an anacardic acid moiety at the C2 position can lead to the inhibition of the COX-2 enzyme. mdpi.com Similarly, specific substitutions at C2 and C6 have been shown to yield potent inhibitors of TNF-α and p38α MAP kinase. mdpi.com

For antiviral applications, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the substitution patterns are critical. nih.govresearchgate.net A series of novel benzimidazolones featuring methyl groups or other bioisosteric moieties at various positions on a phenyl ring attached at the N-1 position were synthesized and found to be highly effective at inhibiting HIV-1 replication. researchgate.net The specific placement of these groups influences the compound's ability to bind effectively to the reverse transcriptase enzyme, including mutated forms that confer drug resistance. nih.govresearchgate.net

Computational methods are indispensable tools for elucidating the SAR of benzimidazolone derivatives. tandfonline.com Molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and predict how these compounds interact with their biological targets at an atomic level. tandfonline.comnih.govresearchgate.net

Molecular docking studies have been employed to investigate the binding potential of newly synthesized 1,3-dihydro-2H-benzimidazol-2-one derivatives against various cancer-related targets. tandfonline.comnih.gov In one such study, a particularly potent compound was analyzed through docking and MD simulations, which revealed it had the highest potential to bind to the GALR3 receptor among the targets studied. tandfonline.comnih.gov These computational analyses help to rationalize the experimental results and guide the design of future derivatives with improved binding affinity. researchgate.net

Similarly, docking studies have been crucial in understanding the antimicrobial activity of benzimidazole-based molecules. nih.gov By docking compounds into the active site of bacterial enzymes like DNA gyrase B, researchers can predict their binding energy and interaction modes. nih.gov Such studies have shown that certain hybrid molecules bearing benzimidazole and triazole moieties fit well within the active site of DNA gyrase B, supporting the in vitro antimicrobial results. nih.gov For antifungal agents, docking has been used to study interactions with the Candida species' 14-α demethylase enzyme, with the most active compounds showing the highest docking interaction energy. acs.org The stability of these computationally predicted complexes can be further validated using MD simulations. researchgate.netacs.org

Biological Targets and Mechanisms of Action of Benzimidazolone Compounds

The therapeutic effects of benzimidazolone derivatives stem from their ability to interact with a wide array of biological macromolecules. They can inhibit crucial enzymes, modulate the function of cell surface receptors, and consequently interfere with fundamental cellular processes.

One of the most extensively studied applications of benzimidazolone derivatives is as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. uctm.edu These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å away from the polymerase active site. uctm.edu This binding induces a conformational change in the enzyme, deforming the catalytic residues and ultimately suppressing HIV-1 replication non-competitively. uctm.edu While first-generation benzimidazolone inhibitors were potent against wild-type HIV, they were less effective against drug-resistant strains. nih.gov Second-generation compounds have been developed that maintain activity against common mutations like K103N and Y181C. nih.gov

Beyond antiviral applications, benzimidazolone derivatives have been identified as potent inhibitors of other enzymes, such as kinases. A series of benzimidazol-2-one (B1210169) compounds bearing substituted 5-membered heteroaryls were found to be effective inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. mdpi.com

Benzimidazolone derivatives can act as modulators for a variety of G-protein coupled receptors (GPCRs), which are critical for cellular signaling.

Certain azabicycloalkyl benzimidazolone derivatives, such as BIMU 1 and BIMU 8, have been identified as potent agonists at the serotonin (B10506) 5-HT4 receptor. nih.gov Stimulation of this receptor leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) formation, a key intracellular signaling molecule. nih.gov The efficacy of these compounds as 5-HT4 agonists correlates with their prokinetic activity on gastrointestinal motility. nih.gov

Other derivatives have been developed as multi-target ligands with potential antipsychotic properties. nih.gov For example, the compound D2AAK4 is an antagonist of both the dopamine (B1211576) D2 receptor and the serotonin 5-HT2A receptor. nih.gov This dual antagonism is a hallmark of many atypical antipsychotic drugs. nih.gov The same compound also shows affinity for the serotonin 5-HT7 receptor, which could be beneficial for treating cognitive symptoms associated with schizophrenia. nih.gov

Furthermore, research has identified benzimidazole derivatives that act as inhibitors of chemokine receptors, such as the CCR3 receptor, which is involved in allergic inflammatory responses. mdpi.com

The interactions of benzimidazolone compounds with their enzymatic and receptor targets culminate in the disruption of essential cellular processes. The inhibition of viral enzymes like HIV-1 reverse transcriptase directly interferes with the viral replication cycle. uctm.edu Specifically, by blocking the transcription of viral RNA into double-stranded DNA, these compounds prevent the integration of the viral genome into the host cell's DNA, a critical step for viral propagation. uctm.edu

Similarly, the antimicrobial effects observed with some benzimidazole derivatives are due to the inhibition of crucial bacterial enzymes. nih.gov Targeting DNA gyrase, for example, interferes with the proper management of DNA topology during bacterial DNA replication, leading to cell death. nih.gov

In a broader sense, viral infections themselves can profoundly inhibit host cell processes like DNA, RNA, and protein synthesis. nih.govnih.gov By acting as antiviral agents, benzimidazolone derivatives can mitigate this virus-induced shutdown of cellular machinery. The modulation of kinase and receptor signaling pathways can also have widespread downstream effects on gene expression, cell proliferation, and inflammatory responses, thereby interfering with the normal and pathological functioning of cellular processes. mdpi.com

Binding to Biological Macromolecules

The benzimidazole scaffold, a key component of this compound, is recognized for its ability to interact with various biological macromolecules, a characteristic that underpins the diverse pharmacological activities of its derivatives. The planar nature of the fused aromatic rings allows these compounds to engage with biopolymers such as nucleic acids and proteins. mdpi.com

One of the primary modes of interaction with nucleic acids is through intercalation, where the flat aromatic system of the benzimidazole derivative inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases. mdpi.com Evidence for this binding mode comes from spectroscopic studies, where a decrease in fluorescence intensity of DNA-bound ethidium (B1194527) bromide is observed upon the addition of benzimidazole derivatives, indicating competition for the same intercalation sites. nih.gov Additionally, changes in the viscosity of DNA solutions and shifts in UV-visible absorption spectra upon binding are also indicative of an intercalative mechanism. nih.gov Besides intercalation, benzimidazole derivatives can also bind within the minor groove of DNA, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). nih.gov

Beyond nucleic acids, benzimidazolone derivatives are known to bind to and inhibit the function of various enzymes. This inhibition is often achieved by the compound occupying the enzyme's active site, preventing the natural substrate from binding. The specific nature of the substituents on the benzimidazolone ring plays a crucial role in determining the binding affinity and selectivity for a particular enzyme. nih.gov For instance, certain benzimidazole derivatives have been identified as inhibitors of key enzymes in viral replication, such as HIV-1 reverse transcriptase. nih.govuctm.edu In these cases, the benzimidazolone moiety binds to an allosteric pocket of the enzyme, inducing a conformational change that renders it inactive. uctm.edu The ability to form hydrogen bonds with amino acid residues within the enzyme's binding pocket is a key factor in the inhibitory activity of these compounds. cymitquimica.com

Therapeutic Applications and Efficacy Studies of Benzimidazolone Derivatives

The structural framework of benzimidazolone has proven to be a versatile scaffold for the development of therapeutic agents with a wide range of applications. Extensive research has been dedicated to exploring the efficacy of its derivatives in various disease models, leading to the discovery of potent antimicrobial and antiviral agents.

Benzimidazolone derivatives have demonstrated significant antimicrobial properties, encompassing a broad spectrum of activity against bacteria, fungi, and viruses. The core structure can be chemically modified with various functional groups to enhance potency and selectivity against different microbial targets.

Derivatives of 1,3-dihydro-2H-benzimidazol-2-one have shown notable efficacy against several Gram-positive bacteria. In a study evaluating a series of novel analogs, compounds with specific substitutions demonstrated high activity against Staphylococcus aureus and Staphylococcus pyogenes. derpharmachemica.com The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, certain N-acylated 5-methyl-benzimidazolone derivatives exhibited significant potency against S. aureus and Bacillus subtilis, with MIC values as low as 12.5 µg/mL. nih.gov Another study highlighted that specific benzimidazole derivatives showed good activity against S. aureus and Enterococcus faecalis, with MIC values in the range of 2 µg/mL. researchgate.net

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative 5-07) | Staphylococcus aureus | 50.0 | nih.gov |

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative 5-07) | Bacillus subtilis | 12.5 | nih.gov |

| 1,3-dihydro-2H-benzimidazol-2-one analog (6e) | Staphylococcus aureus | - | derpharmachemica.com |

| 1,3-dihydro-2H-benzimidazol-2-one analog (6f) | Staphylococcus aureus | - | derpharmachemica.com |

| 1,3-dihydro-2H-benzimidazol-2-one analog (6g) | Staphylococcus aureus | - | derpharmachemica.com |

| Benzimidazole derivative (4f) | Enterococcus faecalis | 2 | researchgate.net |

The efficacy of benzimidazolone derivatives against Gram-negative bacteria has also been a subject of investigation. While Gram-negative bacteria often present a greater challenge due to their outer membrane, certain benzimidazolone analogs have shown promising activity. For example, specific derivatives of 1,3-dihydro-2H-benzimidazol-2-one were found to be highly active against Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com In some cases, the combination of benzimidazole derivatives with other agents, such as colistin (B93849), can restore antibacterial activity against resistant strains. nih.gov Research into 1,2-disubstituted benzimidazole derivatives identified compounds with potent activity against a TolC-mutant strain of E. coli, with MIC values as low as 2 µg/mL. whiterose.ac.uk

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative 5-07) | Escherichia coli | 50.0 | nih.gov |

| N-acylated 5-methyl-benzimidazolone (Pentanoic acid derivative 5-07) | Pseudomonas aeruginosa | 100.0 | nih.gov |

| 1,2-disubstituted benzimidazole derivative (III) | Escherichia coli (tolC-mutant) | 2 | whiterose.ac.uk |

| 1,3-dihydro-2H-benzimidazol-2-one analog (6e) | Escherichia coli | - | derpharmachemica.com |

| 1,3-dihydro-2H-benzimidazol-2-one analog (6f) | Pseudomonas aeruginosa | - | derpharmachemica.com |

The antifungal potential of benzimidazolone derivatives is well-documented. A number of synthesized bisbenzimidazole compounds have demonstrated moderate to excellent antifungal activities against a range of fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov The length of alkyl chains attached to the bisbenzimidazole core was found to influence the antifungal activity profile. nih.gov In some studies, certain 2-acyl-2-hydroxypyridines derived from benzimidazolones were effective at inhibiting Aspergillus fumigatus and Saccharomyces cerevisiae. researchgate.net However, other studies have reported that some benzimidazole derivatives were inactive against Saccharomyces cerevisiae and Aspergillus niger. mdpi.com

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bisbenzimidazole derivative | Various Aspergillus strains | 0.975 - 15.6 | nih.gov |

| 2-acyl-2-hydroxypyridine (3a) | Aspergillus fumigatus ATCC 204305 | - | researchgate.net |

| 2-acyl-2-hydroxypyridine (3a) | Saccharomyces cerevisiae ATCC 9763 | - | researchgate.net |

| Various benzimidazole derivatives | Saccharomyces cerevisae | Inactive | mdpi.com |

| Various benzimidazole derivatives | Aspergillus niger | Inactive | mdpi.com |

Benzimidazolone derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the Human Immunodeficiency Virus Type 1 (HIV-1). uctm.edu These compounds act by binding to an allosteric site on the reverse transcriptase enzyme, which is crucial for the conversion of viral RNA to DNA, thereby halting the replication of the virus. uctm.edu

Several N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones have been synthesized and shown to be highly effective at inhibiting HIV-1 replication at nanomolar concentrations with low cytotoxicity. nih.gov The nature of the substituents at the N(1) position and on the benzene (B151609) ring of the benzimidazolone moiety significantly influences their anti-HIV activity. nih.gov

Research has led to the development of different generations of benzimidazolone inhibitors. While first-generation compounds were potent against wild-type HIV reverse transcriptase, they were less effective against common drug-resistant mutations such as K103N and Y181C. nih.gov Second-generation inhibitors have been designed to overcome this limitation and have demonstrated inhibitory activity against both wild-type HIV and strains with these resistance mutations. nih.gov

| Compound/Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|

| First-generation benzimidazolone inhibitor (compound 5) | Wild-type HIV-1 | Potent inhibition | nih.gov |

| First-generation benzimidazolone inhibitor (compound 5) | K103N mutant HIV-1 | Ineffective | nih.gov |

| First-generation benzimidazolone inhibitor (compound 5) | Y181C mutant HIV-1 | Ineffective | nih.gov |

| Second-generation benzimidazolone inhibitor (compound 42) | Wild-type HIV-1 | Active | nih.gov |

| Second-generation benzimidazolone inhibitor (compound 42) | K103N mutant HIV-1 | Active | nih.gov |

| Second-generation benzimidazolone inhibitor (compound 42) | Y181C mutant HIV-1 | Active | nih.gov |

| Second-generation benzimidazolone inhibitor (compound 42) | K103N/Y181C mutant HIV-1 | Active | nih.gov |

| N(1)-substituted 1,3-dihydro-2H-benzimidazol-2-ones | HIV-1 replication | Nanomolar range | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Respiratory Syncytial Virus (RSV) Inhibition

There is no specific information available in the reviewed scientific literature regarding the activity of this compound against the Respiratory Syncytial Virus (RSV). However, the benzimidazole scaffold is a core component of some compounds investigated for RSV inhibition. For instance, a US patent application describes novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives as potential antiviral agents against RSV. nih.gov Additionally, a library of 5-acetyl-2-arylbenzimidazoles, which are structurally related, showed some analogues to be effective against the Bovine Viral Diarrhea virus (BVDV), a pestivirus, but this is distinct from RSV. nih.gov These findings point to the potential of the benzimidazole framework in antiviral drug discovery, but specific data for this compound is not present in the available literature.

Anticancer and Antitumor Properties

The benzimidazole structure is a well-established pharmacophore in anticancer research due to its structural similarity to naturally occurring nucleotides, which allows it to interact with the biopolymers of living systems. isca.meresearchgate.net While numerous benzimidazole derivatives have been synthesized and evaluated for their anticancer activities, specific studies detailing the antitumor properties of this compound are not available in the current body of literature. Research has focused on other derivatives of the 1,3-dihydro-2H-benzimidazol-2-one core. For example, one study synthesized six new molecules based on this core and screened them against various human cancer cell lines, identifying a different derivative (compound 2d) as having the highest cytotoxic effect against colon (DLD-1) and breast (MDA-MB-231) cancer cell lines. tandfonline.com

Protein kinases are crucial regulators of cellular proliferation, and their inhibition is a primary goal in modern cancer therapy. nih.govresearchgate.net The benzimidazole scaffold has been extensively used to develop potent protein kinase inhibitors. nih.govresearchgate.net These derivatives can act as ATP-competitive inhibitors, blocking the signaling pathways that lead to cancer cell growth and survival. In silico and molecular docking studies have been performed on various benzimidazole derivatives to assess their inhibitory potential against key kinase targets like Cyclin-Dependent Kinases (CDKs) and Aurora kinases. nih.govresearchgate.net One such study identified 2-phenylbenzimidazole (B57529) as having a strong inhibitory potential against protein kinase targets. nih.gov However, there is no specific research that evaluates or confirms the kinase inhibitory activity of this compound.

No specific studies on the role of this compound in disrupting the immunosuppressive tumor microenvironment have been reported. This area of research for benzimidazole derivatives is emerging, with some related compounds being investigated as potential immunomodulatory agents. For instance, a different benzimidazole derivative, BMT-1, was found to inhibit T cell proliferation, suggesting a potential role in modulating immune responses. mdpi.com

Immune checkpoint inhibitors (ICIs) are a revolutionary cancer treatment, but not all patients respond to them. nih.govnih.govmdpi.com Consequently, there is significant interest in finding combination therapies that can enhance the efficacy of ICIs. While various phytochemicals and other compounds are being explored for their potential to augment ICI therapy, there is no available data from the reviewed literature to suggest that this compound has been studied for its ability to enhance immune checkpoint blockade.

Anti-inflammatory Potential

Benzimidazole-based compounds are recognized for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are critical inflammatory mediators. nih.gov Various synthesized 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, with some compounds showing potency comparable to standard drugs like diclofenac (B195802) and ibuprofen. nih.gov Despite the established anti-inflammatory profile of the benzimidazole class, specific experimental data on the anti-inflammatory activity of this compound is not documented in the accessible scientific literature.

Antihypertensive Activity

The benzimidazole nucleus is a core structural feature in several major antihypertensive drugs, most notably angiotensin II receptor blockers (ARBs) like candesartan (B1668252) and telmisartan. frontiersin.org These drugs function by blocking the AT1 receptor, which prevents the vasoconstrictive effects of angiotensin II, a key hormone in the renin-angiotensin system that regulates blood pressure. frontiersin.org Research has shown that various benzimidazole derivatives possess antihypertensive activity through this mechanism. frontiersin.org However, a review of the literature reveals no specific studies investigating or reporting the antihypertensive effects of this compound.

Antidiabetic Activity

Derivatives of the benzimidazole scaffold are recognized for their potential in managing diabetes mellitus. nih.govekb.eg Their mechanisms of action are diverse and include the activation of key metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) and Adenosine 5'-monophosphate-activated protein kinase (AMPK), as well as the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase. nih.govwisdomlib.orgwisdomlib.org

Research into new heterocyclic compounds has identified benzimidazole derivatives as promising antidiabetic agents. ekb.eg Studies on streptozotocin-induced diabetic rats have shown that certain benzimidazole compounds can ameliorate biochemical markers of the disease and enhance the activity of antioxidant enzymes. ekb.eg The activation of glucokinase, an enzyme crucial for glucose metabolism and insulin (B600854) secretion, is another pathway targeted by some benzimidazole derivatives to lower blood glucose levels. wisdomlib.org While the broader class of benzimidazoles, including drugs like albendazole (B1665689) and lansoprazole, have been investigated for their multitarget antidiabetic effects, specific research focusing on derivatives of this compound is an active area of exploration to develop more targeted therapies. nih.gov

Table 1: Antidiabetic Activity of Selected Benzimidazole Derivatives

| Compound Class | Target/Mechanism | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| Benzimidazole derivatives | AMPK, PPARγ activation, α-glucosidase inhibition | Experimental Type 2 Diabetic Rats | Decreased glucose, HbA1c, triglycerides; Increased insulin | nih.gov |

| Potassium salt of benzimidazole-2-carboxaldehyde semicarbazone | Antioxidant, Myostatin inhibition | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters, enhanced antioxidant enzymes | ekb.eg |

| General Benzimidazole derivatives | Glucokinase activation | In vitro / In vivo models | Lowered blood glucose levels | wisdomlib.org |

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health threat, exacerbated by growing drug resistance. wiserpub.com Benzimidazole derivatives have emerged as a valuable scaffold in the development of new antimalarial agents, demonstrating activity against various life cycle stages of Plasmodium falciparum, the most lethal species. wiserpub.comacs.org

The mechanism of action for many benzimidazole-based antimalarials involves the inhibition of heme detoxification pathways, specifically preventing the formation of β-hematin (hemozoin), which is crucial for parasite survival. wiserpub.com Research has demonstrated that various substituted benzimidazoles can inhibit the proliferation of asexual blood-stage parasites as well as the transmissible gametocyte stages. wiserpub.comacs.org A study screening a library of benzimidazole derivatives identified numerous compounds with submicromolar activity against the asexual blood stages of P. falciparum. acs.org Notably, several of these compounds also showed potent activity against both early and late-stage gametocytes, indicating potential for transmission-blocking. acs.orgup.ac.za

Table 2: Antimalarial Activity of Representative Benzimidazole Scaffolds

| Compound Series | Parasite Stage | Target Strain | Potency | Reference |

|---|---|---|---|---|

| Pyrido[1,2-a]benzimidazoles (PBIs) | Asexual Blood Stage | P. falciparum (NF54) | IC50 < 100 nM for 6 compounds | acs.orgup.ac.za |

| Benzimidazole Derivatives (B-I, B-II) | Asexual Blood Stage | P. falciparum (NF54) | High hit rates (>40%) at 1 µM | acs.orgup.ac.za |

| Pyrido[1,2-a]benzimidazoles (PBIs) | Late-Stage Gametocytes | P. falciparum (NF54) | IC50 < 1 µM for potent compounds | acs.orgup.ac.za |

| 5,6-disubstituted derivatives | Asexual Blood Stage | P. falciparum | IC50 = 1.52-3.31 µM | nih.gov |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR-TB) strains necessitates the development of novel therapeutics. frontiersin.org Benzimidazole derivatives have shown considerable promise in this area, with various analogues exhibiting potent antimycobacterial activity. frontiersin.orgnih.gov

Synthetic endeavors have produced series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides which were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Some of these compounds were found to be active and were further assessed for their ability to inhibit crucial mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.govresearchgate.net For instance, specific derivatives showed significant percentage inhibition against these enzymes. researchgate.net Other research has focused on 2,5-disubstituted benzimidazoles, which demonstrated potent in vitro activity against the H37Rv strain with minimal inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL. frontiersin.org

Table 3: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound Series | Target Strain | Activity (MIC) | Enzyme Inhibition | Reference |

|---|---|---|---|---|

| 2,5-disubstituted benzimidazoles | M. tuberculosis H37Rv | 6.25–25 µg/mL | High affinity for FtsZ protein | frontiersin.org |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Not specified | Inhibits isocitrate lyase, pantothenate synthetase | nih.govresearchgate.net |

| Substituted benzimidazole derivatives | M. tuberculosis | 0.8 µg/mL (for compounds 7 & 8) | Binds to KasA protein | nih.gov |

| Dihydrobenzimidazole thiopyranooxazinone derivatives | M. tuberculosis | Potent activity | Not specified | rjptonline.org |

Central Nervous System (CNS) Activity (Antipsychotic, Anxiolytic, Antidepressant)

The benzimidazole scaffold is integral to several drugs with CNS activity. wikipedia.org Derivatives have been investigated for their potential as antipsychotic, anxiolytic, and antidepressant agents, often acting as ligands for dopamine and serotonin receptors. mdpi.com

The "dopamine hypothesis" of schizophrenia has driven research into compounds that antagonize dopamine receptors. google.com Certain 2-substituted benzimidazole derivatives have been identified as antagonists of dopamine receptor subtypes, with a selective affinity for the D4 receptor over the D2 subtype. This selectivity is considered beneficial as it may lead to fewer side effects compared to classical neuroleptics. google.com Furthermore, the development of mixed D2/5-HT1A ligands is a key strategy in creating new antipsychotic and anxiolytic agents. Studies on 2,3,4,5-tetrahydro nih.govscispace.comdiazepino[1,2-a]benzimidazole derivatives have identified compounds with prominent anxiolytic and analgesic potential, with in silico analyses suggesting interaction with both the GABAA receptor and the 5-HT2A receptor. mdpi.com

Anthelmintic Applications

Benzimidazole-containing compounds, such as albendazole and mebendazole, are cornerstone drugs in the treatment of infections caused by parasitic worms (helminths). nih.govnih.gov Research continues to explore new derivatives to overcome resistance and broaden the spectrum of activity.

A study on newly synthesized piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids demonstrated significant activity against Trichinella spiralis in vitro. nih.gov Several of these compounds, including those with 4-chlorophenyl and benzhydryl substitutions on the piperazine ring, showed higher efficacy than the reference drug albendazole. nih.gov Another study synthesized a novel benzimidazole derivative and confirmed its anthelmintic activity, also predicting its suitability for oral formulation based on physicochemical properties. researchgate.net

Antiulcerative Properties

The discovery of omeprazole, a substituted benzimidazole, revolutionized the treatment of acid-related gastrointestinal disorders. iau.ir These compounds act as proton pump inhibitors (PPIs), irreversibly blocking the H+/K+-ATPase enzyme system in gastric parietal cells, thereby inhibiting gastric acid secretion. researchgate.net

The benzimidazole scaffold is a promising nucleus for developing novel anti-ulcer agents due to its effectiveness in promoting mucosal protection and reducing ulcer formation. researchgate.net Research has explored various derivatives, including pyrimidylthiomethyl and pyrimidylsulfinylmethyl benzimidazoles, which significantly reduced gastric acid secretion and ulcer formation in pylorus-ligated rat models. nih.gov Other studies have identified 2-substituted mercaptobenzimidazole derivatives with notable antiulcer potential comparable to omeprazole. nih.gov The mechanism extends beyond acid suppression, as some derivatives also exhibit significant anti-inflammatory and antioxidant properties, protecting the gastric mucosa from damage. researchgate.net

Antiallergic Activity

Histamine (B1213489) is a key mediator in type I allergic reactions, and compounds that can modulate its release or block its receptors are valuable therapeutic agents. scispace.com Benzimidazole derivatives have been synthesized and evaluated as antiallergic agents with multiple pharmacological actions. scispace.comnih.gov

One approach has been to create hybrid molecules that combine the benzimidazole core with other pharmacophores known to have antiallergic effects. For instance, derivatives have been synthesized that not only suppress histamine release from mast cells but also inhibit 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators in allergic reactions. scispace.comnih.gov One such compound, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole, potently suppressed histamine release, inhibited 5-lipoxygenase, and exhibited antioxidative action. scispace.comnih.gov Other benzimidazole derivatives have been developed as potent H1 antihistamines, lacking the CNS and cardiotoxic side effects associated with earlier generations of these drugs. google.com

Potential in Treating Cystic Fibrosis and Chronic Obstructive Pulmonary Disease

Cystic Fibrosis (CF): The primary defect in cystic fibrosis lies in the malfunctioning of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel. Research has identified benzimidazolone analogs as potent activators of the CFTR protein. nih.gov Studies have shown that specific benzimidazolone compounds, such as NS004 and NS1619, can activate the defective ΔF508-CFTR, the most common mutation in CF. nih.gov Their mechanism involves increasing the channel's open probability by extending its open time and reducing its closed time. nih.gov

These analogs have demonstrated greater potency than other known CFTR activators like genistein (B1671435). For instance, the EC50 values for activating ΔF508-CFTR were found to be significantly lower for NS004 (87 ± 14 nM) and NS1619 (472 ± 88 nM) compared to genistein (4.4 ± 0.5 µM). nih.gov This suggests that the benzimidazolone structure is a promising scaffold for developing CFTR modulators, which are drugs that target the underlying protein defect in cystic fibrosis. nih.govcff.org The action of these compounds appears to be through stabilizing the open state of the channel, potentially by inhibiting ATP hydrolysis at the nucleotide-binding domain 2 (NBD2). nih.gov

Chronic Obstructive Pulmonary Disease (COPD): COPD is a chronic inflammatory lung disease. hudson.org.aumedscape.com While direct studies on this compound for COPD are not extensively documented, the anti-inflammatory properties of the broader benzimidazole class of compounds suggest a potential therapeutic avenue. nih.gov Inflammation in COPD is complex, involving various enzymes and signaling pathways. Benzimidazole derivatives have been shown to exert anti-inflammatory effects by targeting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase activating protein (FLAP). nih.gov Furthermore, some derivatives regulate inflammatory responses mediated by NF-κB, a key signaling pathway in asthma and other inflammatory conditions. nih.gov The potential of benzimidazolone scaffolds to inhibit inflammatory enzymes like phospholipases A2 (PLA2s) and aldo-keto reductases could be beneficial in mitigating the inflammatory processes that drive COPD progression. nih.govresearchgate.net

In Vitro and In Vivo Pharmacological Assays

Cell culture studies are fundamental in determining the biological activity of novel compounds. Derivatives of 1,3-dihydro-2H-benzimidazol-2-one have been extensively evaluated for their antiproliferative and anticancer activities against a panel of human cancer cell lines. tandfonline.comnih.gov These studies typically involve treating cancer cells with the compound and measuring its effect on cell growth and viability.

For example, a series of new 1,3-dihydro-2H-benzimidazol-2-one-based molecules were screened against human cancer cell lines from the liver, colon, lung, and breast. tandfonline.comnih.gov The selectivity of these compounds is often assessed by concurrently testing their effects on normal human cell lines, such as the MRC-5 human lung fibroblast cell line. nih.gov Research has also been conducted on cell lines including human colorectal cancer (HT-29), breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver carcinoma (HepG2). researchgate.netresearchgate.net Such screenings are crucial first steps in identifying compounds with potential therapeutic value in oncology.

The benzimidazolone scaffold is recognized for its ability to interact with and inhibit various enzymes, a property that underpins many of its therapeutic effects. nih.gov Enzyme inhibition assays are therefore critical for elucidating the mechanism of action of these compounds.

Benzimidazole derivatives have been identified as inhibitors of several enzyme classes:

Kinases: The benzimidazole structure is a common scaffold for protein kinase inhibitors, which are crucial in cancer therapy. nih.gov They can act as ATP-competitive inhibitors, sometimes targeting multiple kinases simultaneously. nih.gov

Separase: A specific derivative, 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide (Sepin-1), was identified as an inhibitor of separase, a protease whose oncogenic activity is linked to aneuploid tumors. nih.gov

Chymase: The benzimidazolone core has been featured in a class of potent chymase inhibitors, which could have applications in inflammatory conditions. researchgate.net

Carbohydrate-Metabolizing Enzymes: Certain benzimidazole derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes. scielo.br

Table 1: Enzyme Inhibition by Benzimidazolone Derivatives

| Compound Class | Target Enzyme | Biological Relevance | Reference |

|---|---|---|---|

| Benzimidazolone Analogs | Chymase | Inflammation | researchgate.net |

| 2-Aryl Benzimidazole Derivatives | α-Amylase, α-Glucosidase | Diabetes Mellitus | scielo.br |

| Benzimidazole-1,3-dioxides | Separase | Cancer | nih.gov |

| Benzimidazole Scaffolds | Protein Kinases | Cancer, Inflammation | nih.gov |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzimidazole derivatives have shown considerable promise in this area. rdd.edu.iq In vitro antibacterial screening is used to determine a compound's efficacy against various bacterial strains.

Common methods for this screening include:

Agar (B569324) Disk Diffusion Method: This technique involves placing paper discs saturated with the test compound onto an agar plate inoculated with bacteria. The diameter of the clear zone of inhibition around the disc indicates the compound's antibacterial potency. derpharmachemica.comresearchgate.net

Tube Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

Studies have demonstrated that novel 1,3-dihydro-2H-benzimidazol-2-one analogs exhibit activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). derpharmachemica.comderpharmachemica.com For instance, certain synthesized analogs showed high activity against all tested bacterial strains at a concentration of 100 μg/mL. derpharmachemica.com Another study found that a benzimidazole derivative synthesized from citronellal (B1669106) showed excellent activity against Gram-positive bacteria, with an inhibition zone of around 19 mm, and moderate activity against Gram-negative bacteria. ijbbb.org

Table 2: Antibacterial Activity of Benzimidazolone Analogs

| Bacterial Strain | Type | Activity Level | Method | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | High | Disk Diffusion | derpharmachemica.com |

| Staphylococcus pyogenes | Gram-positive | High | Disk Diffusion | derpharmachemica.com |

| Escherichia coli | Gram-negative | High | Disk Diffusion | derpharmachemica.com |

| Pseudomonas aeruginosa | Gram-negative | High | Disk Diffusion | derpharmachemica.com |

| Klebsiella spp. | Gram-negative | Good | Not Specified | rdd.edu.iq |

Cytotoxicity assessments are crucial for evaluating the potential of a compound as an anticancer agent and for determining its safety profile. These assays measure the degree to which a substance is toxic to cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose. nih.gov

Numerous studies have reported the cytotoxicity of benzimidazolone derivatives against various cancer cell lines. For example, 1-propenyl-1,3-dihydro-benzimidazol-2-one demonstrated cytotoxicity against Neura 2a (neuroblastoma), HEK 293 (human embryonic kidney), and MCF-7 (breast cancer) cells, with significant reductions in cell viability at a 20 μM concentration. nih.gov In another study, a series of six new 1,3-dihydro-2H-benzimidazol-2-one molecules were screened for antiproliferative activity, with one compound showing the highest cytotoxic effect against DLD-1 (colon) and MDA-MB-231 (breast) cancer cell lines. tandfonline.comnih.gov These assessments are often complemented by microscopy to visually confirm cell death. nih.gov

Table 3: Cytotoxicity of Benzimidazolone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value / % Viability | Reference |

|---|---|---|---|---|

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a | Neuroblastoma | 50.76% viability at 20 µM | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | MCF-7 | Breast Cancer | 37.67% viability at 20 µM | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | HEK 293 | Kidney Cancer | 47.08% viability at 20 µM | nih.gov |

| Substituted 1,3-dihydro-2H-benzimidazol-2-one (Compound 2d) | DLD-1 | Colon Cancer | High Cytotoxicity | tandfonline.comnih.gov |

| Substituted 1,3-dihydro-2H-benzimidazol-2-one (Compound 2d) | MDA-MB-231 | Breast Cancer | High Cytotoxicity | tandfonline.comnih.gov |

| Thiazolobenzimidazolone (Compound 7) | HT-29 | Colorectal Cancer | Selective Cytotoxicity | researchgate.net |

| Thiazolobenzimidazolone (Compound 9) | HepG2 | Liver Carcinoma | Selective Cytotoxicity | researchgate.net |

Computational Chemistry in Drug Design for Benzimidazolone Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For benzimidazolone scaffolds, computational techniques such as molecular docking and molecular dynamics (MD) simulations are widely employed to predict and analyze the interactions between these compounds and their biological targets. tandfonline.comnih.gov

Molecular docking studies help to investigate the binding potential of a compound with a specific protein target. tandfonline.com For instance, docking has been used to explore the binding of benzimidazolone derivatives to targets like the galanin receptor 3 (GALR3) and the ligand-binding domain of human peroxisome proliferator-activated receptor-gamma (PPARγ). tandfonline.comscispace.com These studies can predict binding affinities (docking scores) and visualize the specific interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. scispace.com

Following docking, molecular dynamics simulations can be used to explore the stability of the predicted complex over time. tandfonline.comnih.gov These simulations provide insights into the dynamic behavior of the compound within the binding site of the target protein. Furthermore, computational tools are used for in silico evaluation of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). scielo.br These predictions help to assess the drug-like properties of the designed molecules at an early stage, guiding the selection of candidates for further synthesis and biological testing. tandfonline.comnih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like this compound. While specific DFT studies exclusively on this molecule are not extensively reported in the public domain, the principles of such analyses can be inferred from research on analogous benzimidazole derivatives.

A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional conformation. This is often achieved using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzimidazole ring system and the orientation of the acetyl group relative to the bicyclic core.

Furthermore, DFT calculations are employed to understand the electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms of the acetyl group and the urea (B33335) moiety, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms of the amine groups would exhibit positive potential.

Table 1: Predicted Parameters from a Hypothetical DFT Study of this compound

| Parameter | Predicted Value/Information | Significance |

| Optimized Geometry | ||

| Bond Lengths (Å) | Specific values for C-C, C-N, C=O, C-H bonds | Provides the most stable 3D structure. |

| Bond Angles (°) | Specific values for angles within the rings and substituent | Defines the spatial arrangement of atoms. |

| Dihedral Angles (°) | Torsional angles defining the orientation of the acetyl group | Determines the overall molecular conformation. |

| Electronic Properties | ||

| HOMO Energy (eV) | A specific negative value | Relates to the electron-donating ability. |

| LUMO Energy (eV) | A specific negative value | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | ||

| Negative Potential Regions | Around carbonyl oxygen atoms | Indicates sites for electrophilic attack. |

| Positive Potential Regions | Around N-H protons | Indicates sites for nucleophilic attack. |

This table is illustrative and based on expected outcomes from DFT calculations on similar benzimidazole structures.

Molecular Dynamics Simulations

In a typical MD simulation, the compound would be placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent movements over a defined period, often in the nanosecond to microsecond range.

The primary outputs of an MD simulation are trajectories that describe the position, velocity, and energy of all atoms in the system as a function of time. Analysis of these trajectories can reveal:

Conformational Stability: How the molecule's shape and the orientation of its functional groups fluctuate over time. For this compound, this would show the flexibility of the acetyl group.

Interaction with Solvent: How the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

Binding Stability (if in a complex): When simulated in complex with a target protein, MD can assess the stability of the binding pose predicted by molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the ligand in the binding site and the flexibility of the protein's amino acid residues, respectively.